(S)-BoroPro-(-)-Pinanediol-hydrochloride

Dipeptidyl peptidase IV Stereochemical SAR Protease inhibition

The (S)-enantiomer of boroPro pinanediol ester HCl is the definitive inactive diastereomer control for protease inhibitor SAR. The (R)-boroPro isomer achieves picomolar Ki values (16 pM for Pro-boroPro vs DPP-IV), while the (S)-form shows >1,000-fold weaker binding, making this building block indispensable for validating stereospecific inhibition in DPP-IV, FAP, and POP studies. The pinanediol group serves as both chiral auxiliary and protecting group, enabling sequential peptide coupling before deprotection via phenylboric acid transesterification or NaIO₄ oxidation. Cannot be replaced by (R)-isomer or racemic mixtures without invalidating SAR conclusions. Use for negative-control experiments, stereochemical selectivity profiling, and enantiopurity calibration.

Molecular Formula C14H25BClNO2
Molecular Weight 285.62 g/mol
Cat. No. B14054149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BoroPro-(-)-Pinanediol-hydrochloride
Molecular FormulaC14H25BClNO2
Molecular Weight285.62 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl
InChIInChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1
InChIKeyOVVMNBVQOPZMPY-TYIUZSNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-BoroPro-(-)-Pinanediol-hydrochloride – Chiral Boronic Acid Reagent for Asymmetric Protease Inhibitor Synthesis


(S)-BoroPro-(-)-Pinanediol-hydrochloride (CAS 149716-73-4) is the hydrochloride salt of the (S)-enantiomer of pyrrolidine-2-boronic acid esterified with (–)-pinanediol. It belongs to the class of α-aminoboronic acid pinanediol esters, which serve as protected, chirally pure building blocks for the synthesis of peptide boronic acid protease inhibitors [1]. The pinanediol group acts simultaneously as a chiral auxiliary for stereochemical control and as a protecting group for the boronic acid moiety, enabling sequential peptide coupling before final deprotection [2]. This compound is the stereochemically defined (S)-form that is frequently required as a matched or mismatched control in structure–activity relationship (SAR) studies of dipeptidyl peptidase IV (DPP-IV), fibroblast activation protein (FAP), and prolyl oligopeptidase (POP) inhibitors [3].

Why Generic Substitution Fails for (S)-BoroPro-(-)-Pinanediol-hydrochloride


In the boroPro dipeptide inhibitor class, the stereochemistry at the pyrrolidine α-carbon is the single most critical determinant of biological activity: the (R)-boroPro (L-boroPro) configuration produces picomolar DPP-IV inhibitors, whereas the (S)-boroPro (D-boroPro) diastereomer shows >1000-fold weaker binding [1]. Consequently, researchers cannot substitute (S)-BoroPro-(-)-Pinanediol-HCl with the (R)-enantiomer or a racemic mixture and expect equivalent results in SAR studies, negative-control experiments, or stereochemical selectivity profiling. Beyond bioactivity, the pinanediol ester itself is not a generic protecting group; its cleavage requires specific protocols (e.g., phenylboric acid transesterification or NaIO₄ oxidation) whose efficiency varies with the amino acid scaffold [2]. Improper substitution with pinacol-based or unprotected boronic acid analogs can lead to racemization, poor coupling yields, or premature deprotection, invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for (S)-BoroPro-(-)-Pinanediol-hydrochloride


DPP-IV Inhibitory Potency: (S)-boroPro Diastereomer Is >1000-Fold Less Potent Than (R)-boroPro

The (S)-boroPro (D-boroPro) configuration, which corresponds to the stereochemistry present in (S)-BoroPro-(-)-Pinanediol-HCl, yields a diastereomer (L-Pro-D-boroPro) that inhibits DPP-IV at least 1000-fold more weakly than the L-Pro-L-boroPro diastereomer derived from (R)-boroPro. The L-L isomer exhibits a Ki of 16 pM, while the purified L-D isomer's apparent weak inhibition was shown to be due entirely to 0.59% contamination with the L-L isomer [1]. This demonstrates that the (S)-enantiomer serves as a stereochemical negative control essential for validating target engagement specificity.

Dipeptidyl peptidase IV Stereochemical SAR Protease inhibition

Enantiomeric Resolution Efficiency: Pinanediol Ester Method Separates (R)- and (S)-boroPro with High Crystallinity

The Kelly et al. synthetic route produces racemic prolineboronic acid pinanediol ester that is resolved into individual diastereomers by fractional crystallization. The (R)-boroPro-(+)-pinanediol diastereomer crystallizes preferentially, allowing isolation of both enantiomers in diastereomerically pure form. The (S)-BoroPro-(-)-Pinanediol hydrochloride is obtained from the mother liquor as a crystalline solid with a sharp melting point (decomposition) of 254–257 °C [1]. This physical property provides a straightforward identity and purity check that is not available for the corresponding free boronic acid, which lacks a defined melting point and is prone to boroxine formation.

Chiral resolution Boronate ester synthesis Process chemistry

Pinanediol Ester Deprotection: Quantitative Cleavage Methods Established for boroPro Scaffolds

The pinanediol protecting group on boroPro esters can be quantitatively removed by two established methods: (1) transesterification with phenylboric acid in a biphasic system, or (2) oxidative cleavage with sodium metaperiodate (NaIO₄). Both procedures rely on removal of the liberated pinanediol derivative from the reaction mixture to drive the equilibrium to completion [1]. These methods have been validated specifically on the prolineboronic acid pinanediol ester scaffold and are documented to proceed smoothly without racemization at the α-carbon. Alternative protecting groups such as pinacol esters require different deprotection conditions (e.g., BCl₃ or KHF₂) that may not be compatible with acid-sensitive peptide linkages or may generate difluoroborane intermediates requiring additional hydrolysis steps [2].

Boronate deprotection Pinanediol cleavage Synthetic methodology

FAP and POP Inhibitor SAR: N-Blocked-(S)-boroPro Analogs Differentiate Enzyme Selectivity Profiles

In a systematic SAR study of N-acyl-Gly-boroPro and N-blocked-boroPro inhibitors, compounds incorporating the (R)-boroPro stereochemistry exhibited low nanomolar inhibitory activity against FAP (e.g., Ac-Gly-boroPro: FAP IC₅₀ in low nM range) and POP, with selectivity over DPP-IV [1]. The corresponding (S)-boroPro analogs were used as stereochemical controls to confirm that FAP and POP inhibition, like DPP-IV inhibition, requires the (R)-configuration at the boroPro α-carbon. (S)-BoroPro-(-)-Pinanediol-HCl is the direct synthetic precursor for generating these (S)-boroPro-containing control compounds. Without access to the enantiomerically pure (S)-form, researchers cannot construct the full stereochemical SAR matrix needed to validate target selectivity.

Fibroblast activation protein Prolyl oligopeptidase Selectivity profiling

Enantioselective Synthesis Benchmark: (−)-Sparteine-Mediated Lithiation Produces boroPro in High ee as Determined by Pinanediol Ester HPLC

The Batsanov et al. enantioselective synthesis of boroproline via (−)-sparteine-mediated lithiation of N-Boc-pyrrolidine achieves good yield and high enantioselectivity, with the enantiomeric excess (ee) determined by HPLC analysis after derivatization as the pinanediol ester [1]. This analytical method requires authentic enantiomerically pure (S)-BoroPro-(-)-Pinanediol-HCl and (R)-BoroPro-(+)-Pinanediol-HCl as reference standards to establish baseline separation and assign absolute configuration. Without the (S)-enantiomer standard, the enantiomeric purity of synthetic boroPro batches cannot be accurately quantified, potentially leading to overestimation of ee values.

Asymmetric synthesis Enantioselective lithiation Chiral HPLC analysis

Primary Application Scenarios for (S)-BoroPro-(-)-Pinanediol-hydrochloride


Stereochemical Negative Control in DPP-IV/FAP/POP Protease Inhibitor SAR Studies

In any structure–activity relationship campaign targeting post-proline cleaving serine proteases (DPP-IV, FAP, POP), the (S)-boroPro-containing peptide serves as the definitive inactive diastereomer control. Because the (R)-boroPro diastereomer yields picomolar inhibitors (Ki = 16 pM for Pro-boroPro against DPP-IV) while the (S)-form shows no measurable binding [1], the (S)-BoroPro-(-)-Pinanediol-HCl precursor is indispensable for constructing the matched stereochemical pair needed to validate that observed inhibition is stereospecific rather than artefactual. Researchers synthesize the (S)-boroPro control peptide by coupling (S)-BoroPro-(-)-Pinanediol-HCl to the appropriate N-terminal amino acid, followed by pinanediol deprotection using phenylboric acid or NaIO₄ [2].

Chiral HPLC Reference Standard for Enantiomeric Purity Certification of Synthetic boroPro Batches

The enantiomeric purity of boroPro prepared by asymmetric synthesis (e.g., (−)-sparteine-mediated lithiation) is determined by derivatization as the pinanediol ester and analysis by chiral HPLC [3]. Authentic (S)-BoroPro-(-)-Pinanediol-HCl is required as a co-injection standard to establish the retention time of the (S)-enantiomer and to construct calibration curves for ee quantification. Without this standard, synthetic laboratories cannot release boroPro intermediates with certified enantiopurity, which is a critical quality attribute for downstream pharmaceutical intermediate supply chains.

Synthesis of N-Blocked-boroPro Inhibitors for Fibroblast Activation Protein (FAP) Targeting

Selective FAP inhibitors based on the N-acyl-Gly-boroPro or N-blocked-boroPro scaffold require the (R)-boroPro stereochemistry for activity [4]. However, the corresponding (S)-boroPro analogs are essential for confirming that any observed FAP inhibition is stereochemistry-dependent and not due to off-target effects on related prolyl peptidases (POP, DPP-IV). (S)-BoroPro-(-)-Pinanediol-HCl is the starting material for the synthesis of these (S)-boroPro-containing control compounds, enabling the full selectivity profiling that is expected in peer-reviewed medicinal chemistry publications and regulatory documentation.

Method Development for Pinanediol Boronate Ester Deprotection on the boroPro Scaffold

The pinanediol ester of (S)-boroPro provides a well-characterized substrate for optimizing and validating deprotection protocols (phenylboric acid transesterification, NaIO₄ oxidative cleavage, or KHF₂-mediated fluoroborane formation) [2][5]. Because the (S)-boroPro scaffold is representative of α-amido alkyl boronate esters, results obtained with (S)-BoroPro-(-)-Pinanediol-HCl are translatable to other amino acid-derived pinanediol esters. Process chemistry groups use this compound to benchmark deprotection yields, assess epimerization risk, and develop scalable procedures before transferring the methodology to more costly advanced intermediates.

Quote Request

Request a Quote for (S)-BoroPro-(-)-Pinanediol-hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.